![molecular formula C21H22N2O5 B2768098 3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate CAS No. 1351609-04-5](/img/structure/B2768098.png)
3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate” is a complex organic molecule. It contains a benzo[d][1,3]dioxole-5-carboxamido group attached to a cyclohexyl phenylcarbamate group. The benzo[d][1,3]dioxole-5-carboxamido group is derived from 1,3-benzodioxole-5-carboxamide , which has a molecular formula of C8H7NO3 .
Molecular Structure Analysis
The molecular structure of the parent compound, 1,3-benzodioxole-5-carboxamide, consists of a benzene ring fused with a 1,3-dioxole ring and a carboxamide group attached at the 5-position . The exact structure of “3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate” would include additional cyclohexyl and phenylcarbamate groups.Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Research has identified compounds with benzoxazole and carbamate moieties showing significant anti-inflammatory activity by selectively inhibiting the enzyme COX-2, comparable to clinically used NSAIDs like celecoxib and diclofenac. These findings suggest potential therapeutic applications for related compounds in treating inflammation (Seth et al., 2014).
Amidation and Imidation of Alkanes
A study on copper-catalyzed reactions of alkanes with amides and imides, including carbamates, presents a method for functionalizing alkanes to form N-alkyl products. This research highlights the chemical versatility and potential applications of carbamates in synthesizing various organic compounds (Tran et al., 2014).
Anti-Tubercular Scaffold
The synthesis and evaluation of benzoyl-azetidinone derivatives, including carbamates, have shown promising in vitro anti-tubercular activity. These findings support the potential use of such compounds in developing new anti-tubercular drugs (Nimbalkar et al., 2018).
Photolabile Carbamates
Research into carbamoyl derivatives of photolabile benzoins, which include carbamate functionalities, explores their potential in controlled release applications and photochemical studies. This work could inform the design of compounds for specific scientific and therapeutic applications (Papageorgiou & Corrie, 1997).
Antimicrobial Activity
Several studies focus on the synthesis of novel compounds with benzamide and carbamate structures, demonstrating significant antimicrobial activity. This research underlines the potential of these compounds in developing new antimicrobial agents (Elkholy & Morsy, 2006; Ighilahriz-Boubchir et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used for the detection of carcinogenic heavy metal ions, such as lead .
Mode of Action
Similar compounds have been used in the detection of heavy metal ions, where they interact with the ions and cause a detectable change .
Biochemical Pathways
Similar compounds have been used in the detection of heavy metal ions, which can affect various biochemical pathways .
Result of Action
Similar compounds have shown potential antitumor activity, inducing apoptosis and causing cell cycle arrests .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Propiedades
IUPAC Name |
[3-(1,3-benzodioxole-5-carbonylamino)cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-20(14-9-10-18-19(11-14)27-13-26-18)22-16-7-4-8-17(12-16)28-21(25)23-15-5-2-1-3-6-15/h1-3,5-6,9-11,16-17H,4,7-8,12-13H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCGEIDJMRWQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

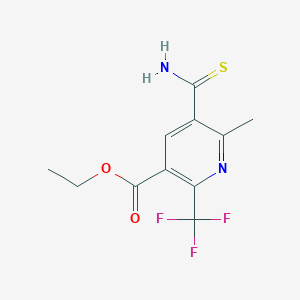
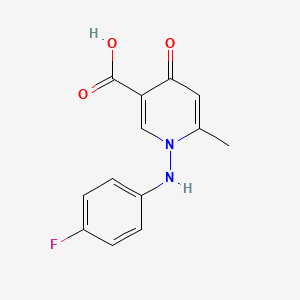
![7-Cyclopropyl-1,3-dimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2768019.png)
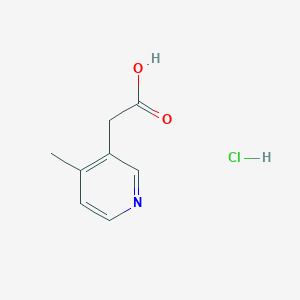
![6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2768023.png)
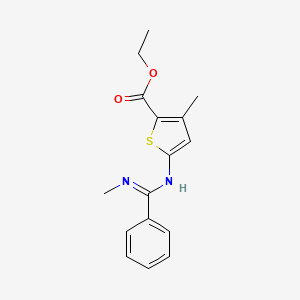
![2-((2-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2768026.png)
![2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2768027.png)

![7-[4-(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2768029.png)

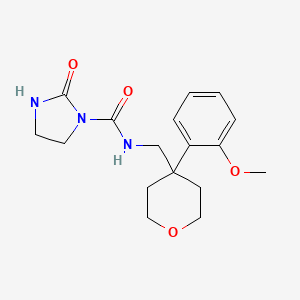
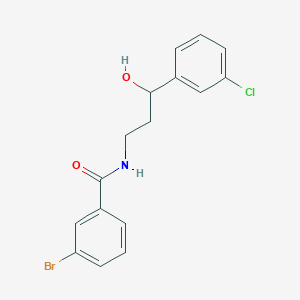
![5-benzyl-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2768038.png)